1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Description
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a bipyrazole core with substituents at specific positions:
- 1-phenyl group: Enhances aromaticity and influences steric interactions.
- 1'-ethyl and 3'-methyl groups: Modulate electronic effects and solubility.
Synthesis: The compound is synthesized via Vilsmeier-Haack cyclization of hydrazone intermediates derived from substituted acetophenones and hydrazides. This method is analogous to routes used for related pyrazole-4-carboxylic acids, where ester precursors are hydrolyzed under alkaline conditions to yield carboxylic acid derivatives .
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-19-9-13(11(2)17-19)15-14(16(21)22)10-20(18-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNRBDLWGMHYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of hydrazine with appropriate diketones or β-diketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions often employ hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced pyrazole analogs.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses such as reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations:
The aldehyde in 1'-Ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde allows for further chemical modifications, such as condensation reactions, but lacks direct biological data .
Substituent Effects: Electron-donating groups (e.g., methyl, ethyl) improve aromatic stability and may enhance antioxidant activity, as seen in benzoyl-phenyl pyrazole derivatives .
Synthetic Routes :
- The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole aldehydes and esters, while alkaline hydrolysis converts esters to carboxylic acids .
Commercial Availability :
- The target compound is listed as discontinued by CymitQuimica, suggesting challenges in production or stability compared to analogs like the aldehyde derivative .
Biological Activity
1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.32 g/mol
- CAS Number : 1006320-04-2
Structure
The compound features a bipyrazole structure with ethyl and methyl substitutions, which may influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of bipyrazole derivatives, including this compound. Research indicates that these compounds exhibit activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
The exact mechanism of action for this compound is still under investigation. However, studies suggest that it may disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival.
Study 1: Efficacy Against Gram-positive Bacteria
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against Gram-positive bacteria. The findings demonstrated significant bactericidal activity, particularly against Staphylococcus aureus, with a MIC of 32 µg/mL. The study concluded that the compound could be a promising candidate for developing new antibiotics.
Study 2: Antifungal Activity
Another research project focused on the antifungal properties of the compound. Results indicated that it effectively inhibited the growth of Candida albicans, suggesting potential applications in treating fungal infections. The study highlighted the need for further exploration into its mechanism and efficacy in vivo.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicological studies are necessary to establish a safety profile for clinical use.
Structure-Activity Relationship (SAR)
Understanding the SAR of bipyrazole derivatives is crucial for optimizing their biological activity. Modifications to the bipyrazole core or substituents can significantly impact potency and selectivity against specific pathogens.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 3' | Increased antimicrobial potency |
| Ethyl substitution at position 1' | Broadened spectrum of activity |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Heterocyclic core formation : Reacting substituted hydrazines with diketones or ketoesters to form the bipyrazole scaffold.
- Functionalization : Introducing ethyl and methyl groups via alkylation reactions (e.g., using alkyl halides or Mitsunobu conditions).
- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.
For example, analogous pyrazole derivatives have been synthesized by reacting amino-substituted intermediates with acid chlorides or anhydrides, followed by purification via column chromatography . Key steps include monitoring reaction progress using TLC and optimizing stoichiometry to avoid side products.
Basic: How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- ¹H-NMR/¹³C-NMR : Assign peaks based on substituent effects. For instance, aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm, while methyl groups resonate near δ 1.2–2.5 ppm. Carboxylic acid protons may be absent due to exchange broadening .
- IR Spectroscopy : Confirm the carboxylic acid moiety via a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) absorption at ~1700 cm⁻¹ .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N percentages .
Basic: What are the key physicochemical properties influencing experimental design?
Methodological Answer:
- Solubility : Limited aqueous solubility (common in bipyrazoles); use polar aprotic solvents (DMSO, DMF) for biological assays.
- Melting Point : Analogous methyl-substituted pyrazole carboxylic acids exhibit melting points >200°C , suggesting high thermal stability.
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- NMR discrepancies : Check for tautomerism (common in pyrazoles) or residual solvents. Use deuterated DMSO for carboxylic acid proton observation.
- Chromatographic co-elution : Optimize HPLC conditions (e.g., gradient elution, pH-adjusted mobile phases) to separate stereoisomers or epimers, as noted in related compounds .
- Crystallography : Resolve ambiguities via X-ray diffraction (single-crystal) for unambiguous structural confirmation .
Advanced: What strategies improve yield in multi-step syntheses of bipyrazole derivatives?
Methodological Answer:
- Intermediate stabilization : Protect the carboxylic acid group as an ester (e.g., ethyl ester) during alkylation steps to prevent side reactions .
- Catalytic optimization : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups efficiently.
- Workflow adjustments : Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance control and scalability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., halogens, electron-withdrawing groups) on the phenyl ring to assess pharmacological activity.
- Biological assays : Test in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and in vivo models (e.g., rodent pain thresholds) with dose-response curves .
- Computational modeling : Perform docking studies to predict binding affinity to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
Advanced: How to address stability issues in biological assay buffers?
Methodological Answer:
- pH adjustment : Use buffered solutions (pH 7.4) with co-solvents (e.g., 10% DMSO) to enhance solubility without precipitation.
- Degradation analysis : Monitor stability via LC-MS over 24–48 hours; identify degradation products (e.g., decarboxylation) and adjust storage conditions .
Advanced: What analytical methods validate purity for publication or regulatory compliance?
Methodological Answer:
- HPLC/UV-Vis : Achieve baseline separation with a C18 column and UV detection at 254 nm. Report purity ≥95% .
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues or hydrates.
- Chiral HPLC : If applicable, confirm enantiomeric purity using chiral stationary phases .
Advanced: How to mitigate hazards during large-scale synthesis?
Methodological Answer:
- Risk assessment : Review safety data sheets (SDS) for intermediates; avoid incompatible materials (e.g., strong oxidizers) .
- Engineering controls : Use fume hoods for handling volatile reagents (e.g., alkyl halides) and wear PPE (gloves, respirators) .
Advanced: How to reconcile conflicting biological activity data across studies?
Methodological Answer:
- Assay standardization : Use validated protocols (e.g., NIH guidelines for anti-inflammatory testing) and include positive controls (e.g., indomethacin) .
- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) and adjust for batch-to-batch compound variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
